5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid
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Overview
Description
5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid typically involves the formation of the naphthyridine core followed by functionalization. One common method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations . The reaction conditions often require the use of palladium catalysts and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the naphthyridine ring to more saturated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine N-oxides, while reduction can yield tetrahydronaphthyridine derivatives.
Scientific Research Applications
5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: It has been investigated for its anticancer, anti-HIV, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid involves its interaction with specific molecular targets. For instance, it has been found to have high affinity for integrin receptors, which play a crucial role in cell adhesion and signaling pathways . The compound’s effects are mediated through the modulation of these pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: A closely related compound with similar structural features.
1,6-Naphthyridine-2-pentanoic acid: Another derivative with comparable biological activities.
Uniqueness
5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid stands out due to its specific functionalization, which imparts unique biological properties
Properties
CAS No. |
1256813-16-7 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-(5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)4-2-1-3-11-6-5-10-9-14-8-7-12(10)15-11/h5-6,14H,1-4,7-9H2,(H,16,17) |
InChI Key |
NQTHAUOSCYNKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)CCCCC(=O)O |
Origin of Product |
United States |
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